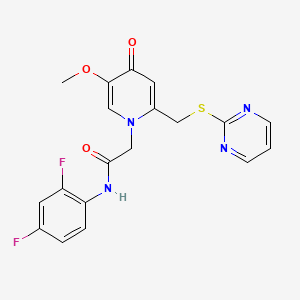

N-(2,4-difluorophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide

説明

Background and Significance of N-(2,4-Difluorophenyl)-2-(5-Methoxy-4-Oxo-2-((Pyrimidin-2-Ylthio)Methyl)Pyridin-1(4H)-Yl)Acetamide

This compound (PubChem CID: 18587676) is a structurally complex organic compound with a molecular formula of $$ \text{C}{19}\text{H}{16}\text{F}{2}\text{N}{4}\text{O}_{3}\text{S} $$ and a molecular weight of 418.4 g/mol. Its IUPAC name, N-(2,4-difluorophenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide, reflects the integration of three critical pharmacophoric elements: a pyridinone core, a difluorophenyl group, and a pyrimidinylthio-methyl substituent. These structural components are frequently observed in bioactive molecules, suggesting potential applications in medicinal chemistry and drug discovery.

The pyridinone ring system, a defining feature of this compound, has garnered significant attention in pharmaceutical research due to its versatility in interacting with biological targets. Pyridinones are known to exhibit diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a methoxy group at the 5-position and a ketone at the 4-position of the pyridinone ring may enhance electronic delocalization, potentially improving binding affinity to enzymatic targets. Furthermore, the pyrimidinylthio-methyl moiety introduces a sulfur-containing heterocycle, which is often associated with improved metabolic stability and selectivity in drug candidates.

The 2,4-difluorophenyl group attached via an acetamide linker contributes to the molecule’s lipophilicity, a property critical for membrane permeability and oral bioavailability. Fluorine atoms are commonly incorporated into pharmaceuticals to modulate pharmacokinetic profiles by resisting oxidative metabolism and enhancing hydrophobic interactions with target proteins. This strategic substitution aligns with modern drug design principles, where fluorinated aromatic systems are leveraged to optimize drug-like properties.

While specific biological data for this compound remain undisclosed in public databases, its structural analogs provide valuable insights. For instance, related pyridinone derivatives have demonstrated inhibitory activity against kinases and proteases, underscoring the scaffold’s utility in targeting enzyme-driven pathways. Additionally, the pyrimidinylthio-methyl group shares similarities with motifs found in antiviral agents, suggesting potential applications in infectious disease research. The compound’s uniqueness lies in the synergistic combination of these functional groups, which may confer novel binding modes or therapeutic profiles compared to existing molecules.

Scope and Objectives of the Research

This article aims to provide a comprehensive examination of this compound, focusing on its structural characteristics, synthetic feasibility, and potential biomedical relevance. The scope encompasses three primary areas:

Structural and Physicochemical Analysis : A detailed exploration of the compound’s molecular architecture, including its stereoelectronic properties and conformational flexibility. Key physicochemical parameters such as logP, solubility, and hydrogen-bonding capacity will be inferred from its functional groups and compared to established drug-like criteria.

Synthetic Considerations : While direct synthetic routes for this compound are not explicitly documented, general methodologies for pyridinone derivatives will be discussed. For example, Lin et al. (2003) demonstrated the synthesis of pyridinones via nitration and subsequent functionalization of pyridine precursors. Similarly, cyclocondensation strategies using diketones and amines could be adapted to construct the pyridinone core, followed by sequential substitutions to introduce the difluorophenyl and pyrimidinylthio-methyl groups.

Potential Therapeutic Applications : By drawing parallels to structurally related compounds, this article will hypothesize plausible biological targets. For instance, pyridinones with electron-withdrawing substituents have shown activity against inflammatory mediators, suggesting anti-inflammatory applications. The pyrimidinylthio-methyl group’s resemblance to nucleoside analogs further hints at antiviral or anticancer potential.

This analysis excludes discussions of dosage, administration, or safety profiles, as such data are not available in the public domain. Instead, the focus remains on elucidating the compound’s inherent chemical properties and theoretical biomedical value. By integrating structural insights with established medicinal chemistry principles, this work seeks to highlight opportunities for future research and development involving this multifaceted molecule.

特性

IUPAC Name |

N-(2,4-difluorophenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N4O3S/c1-28-17-9-25(10-18(27)24-15-4-3-12(20)7-14(15)21)13(8-16(17)26)11-29-19-22-5-2-6-23-19/h2-9H,10-11H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBWANOFYOLBIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of the pyridinyl intermediate. This can be achieved through the condensation of a suitable aldehyde with an amine, followed by cyclization and oxidation steps to form the pyridinone structure.

Introduction of the Pyrimidinylthio Group: The pyrimidinylthio group is introduced via nucleophilic substitution reactions, where a pyrimidine thiol reacts with a suitable electrophile.

Coupling with Difluorophenyl Acetamide: The final step involves coupling the pyridinyl intermediate with 2,4-difluorophenyl acetamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thioether groups, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the pyridinone ring, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted aromatic derivatives depending on the reagents used.

科学的研究の応用

Anticancer Activity

Research indicates that compounds containing pyrimidine and pyridine moieties exhibit significant anticancer activity. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have shown that derivatives of pyrimidine can effectively target cancer pathways, leading to reduced tumor growth and enhanced apoptosis rates in vitro .

Anti-fibrotic Effects

In a recent study, derivatives similar to N-(2,4-difluorophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide demonstrated anti-fibrotic properties. These compounds inhibited collagen expression and reduced hydroxyproline levels in cell culture models, indicating their potential as therapeutic agents for fibrotic diseases .

Synthesis and Structural Insights

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyridine and pyrimidine rings. The presence of the difluorophenyl group enhances the compound's lipophilicity and biological activity. Spectroscopic techniques such as NMR and mass spectrometry are crucial for confirming the structure and purity of synthesized compounds .

In Vitro Studies

Several in vitro studies have highlighted the efficacy of this compound against various cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition of cell growth at low micromolar concentrations . Additionally, assays measuring apoptotic markers confirmed that treatment with this compound led to significant increases in apoptosis compared to control groups.

In Vivo Studies

While in vitro results are promising, further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Animal studies are essential to assess pharmacokinetics, bioavailability, and potential side effects before clinical trials can be considered.

Data Table: Summary of Research Findings

| Study Type | Activity Tested | IC50 Value (μM) | Notes |

|---|---|---|---|

| In Vitro | Cancer Cell Proliferation | 45.69 | Effective against multiple cell lines |

| In Vitro | Anti-fibrotic Activity | Not specified | Reduced collagen expression |

| In Vivo | TBD | TBD | Further studies required |

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and pyrimidinylthio groups may facilitate binding to active sites, while the methoxy-oxo-pyridinyl moiety could play a role in modulating the compound’s activity. The exact pathways and targets would depend on the specific biological context being studied.

類似化合物との比較

Comparison with Structural Analogs

Structural Features and Core Heterocycles

Target Compound

- Core : Pyridin-1(4H)-one (oxidized pyridine ring).

- Key Substituents :

- 2,4-Difluorophenyl (N-linked).

- 5-Methoxy group (electron-donating).

- Pyrimidin-2-ylthio methyl (sulfur-linked pyrimidine).

Analog 1 : N-(2,5-Difluorophenyl)-2-[7-(4-Methoxyphenyl)-4-Oxothieno[3,2-d]Pyrimidin-3(4H)-Yl]Acetamide ()

- Core: Thieno[3,2-d]pyrimidin-4(3H)-one (sulfur-containing fused ring).

- Key Substituents :

- 2,5-Difluorophenyl (N-linked).

- 4-Methoxyphenyl at the 7-position.

- The 4-methoxyphenyl group may confer distinct binding interactions in kinase targets .

Analog 2 : 2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-Yl)Thio]-N-(4-Phenoxy-Phenyl)-Acetamide ()

- Core : 1,6-Dihydropyrimidin-4-one.

- Key Substituents: 4-Phenoxyphenyl (N-linked). 4-Methyl group on the pyrimidine ring.

- Comparison: The absence of a fused ring system simplifies synthesis but may reduce target affinity.

Analog 3 : 2-(4,6-Dimethylpyrimidin-2-Ylsulfanyl)-N-(4-Methylpyridin-2-Yl)Acetamide ()

- Core : Simple pyrimidine with sulfanyl linkage.

- Key Substituents :

- 4,6-Dimethylpyrimidine (electron-rich).

- 4-Methylpyridin-2-yl (N-linked).

- Comparison : The dimethylpyrimidine group enhances π-π stacking interactions, while the methylpyridine may improve solubility. However, the lack of a fused heterocycle limits structural complexity compared to the target compound .

Pharmacological Activity Trends

- Tyrosine Kinase Inhibition: Compounds with pyrimidine-thioether motifs (e.g., ’s thieno[3,2-b]pyridine derivative) show potent kinase inhibitory activity. The target compound’s pyrimidin-2-ylthio group may similarly engage ATP-binding pockets .

- Antimicrobial Activity: Pyrimidine derivatives with aminomethyl substituents () exhibit antibacterial and antifungal effects. The 5-methoxy group in the target compound could modulate such activity by altering electron density .

- Anticancer Potential: Thienopyrimidine analogs () with fluorophenyl groups demonstrate cytotoxicity, suggesting the 2,4-difluorophenyl moiety in the target compound may enhance antitumor efficacy .

Physicochemical Properties

- Key Observations: The pyridinone core likely improves solubility over thienopyrimidines. The methoxy group may reduce crystallinity compared to methyl or halogen substituents .

Structure-Activity Relationships (SAR)

- Fluorophenyl Groups : 2,4-Difluorophenyl (target) vs. 2,5-difluorophenyl (): Positional fluorine substitution affects target selectivity and metabolic stability .

- Sulfur Linkages: Pyrimidin-2-ylthio (target) vs. thieno[2,3-d]pyrimidin-2-ylthio (): Sulfur atoms enhance binding to cysteine residues in kinases but may increase oxidative degradation risk .

- Methoxy vs. Methyl Substituents : The 5-methoxy group (electron-donating) in the target compound may stabilize resonance structures, altering electronic environments compared to methyl groups in .

生物活性

N-(2,4-difluorophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide, with the CAS number 1005292-09-0, is a heterocyclic compound characterized by its complex structure involving multiple functional groups. This compound has garnered attention for its potential biological activities, although comprehensive research on its specific effects is still limited.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 418.42 g/mol. The structure features several key components:

- Difluorophenyl Ring : The presence of fluorine atoms can enhance the compound's lipophilicity and influence its interaction with biological targets.

- Pyridine and Pyrimidine Rings : These heterocyclic structures may contribute to the compound's biological activity through interactions with nucleic acids or proteins.

- Methoxy and Amide Groups : These functional groups can participate in hydrogen bonding and other interactions critical for biological efficacy.

While specific studies detailing the mechanism of action for this compound are scarce, its structural features suggest potential interactions with various biological targets, including enzymes and receptors. The amide group could facilitate binding to active sites through hydrogen bonding, while the heterocyclic rings may allow for π-stacking interactions with aromatic amino acids in proteins.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, pyridine derivatives have been shown to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. Although direct studies on this compound are lacking, it is hypothesized that it may possess similar properties due to its structural analogies.

Case Studies

- In Vitro Studies : Preliminary in vitro assays conducted on structurally related compounds suggest a potential for cytotoxicity against various cancer cell lines. For example, studies on pyridine-based compounds have reported IC50 values in the low micromolar range against breast and colon cancer cells.

- Molecular Docking Studies : Computational modeling has been employed to predict the binding affinity of similar compounds to targets such as protein kinases and DNA polymerases. These studies indicate that modifications in the substituents can significantly affect binding interactions and subsequent biological activity.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1005292-09-0 |

| Molecular Formula | C19H16F2N4O3S |

| Molecular Weight | 418.42 g/mol |

| Biological Activity | Potential anticancer effects |

| Structural Features | Heterocycles, Amide group |

Q & A

Q. How to analyze conflicting cytotoxicity data between in vitro and ex vivo models?

- Methodological Answer :

- Test metabolite stability in liver microsomes (e.g., rat S9 fraction) to identify rapid degradation .

- Use LC-MS to quantify intact compound in plasma over 24 hours .

Mechanistic Studies

Q. What enzymatic assays validate the hypothesized 4-oxo-pyridine mechanism?

Q. How does the pyrimidin-2-ylthio group influence binding kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。